Ethyl 2-amino-3,4-difluorobenzoate
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Overview
Description
Ethyl 2-amino-3,4-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3,4-difluorobenzoate typically involves the esterification of 2-amino-3,4-difluorobenzoic acid. One common method is the reaction of 2-amino-3,4-difluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,4-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3,4-difluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Ester Hydrolysis: 2-amino-3,4-difluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-3,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,4-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-difluorobenzoate
- Ethyl 3-amino-2,4-difluorobenzoate
- Ethyl 4-amino-3,5-difluorobenzoate
Uniqueness
Ethyl 2-amino-3,4-difluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of fluorine atoms can also enhance the compound’s lipophilicity and resistance to metabolic degradation, which are desirable properties in drug development .
Properties
IUPAC Name |
ethyl 2-amino-3,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRWSNWTIMQDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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